BenchChemオンラインストアへようこそ!

tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate

Metabolic stability Cytochrome P450 Trifluoroethoxy

This alkylthiazole carbamate building block features a 2,2,2-trifluoroethoxy substituent that confers superior metabolic stability over simple methyl/ethyl ether analogs by resisting cytochrome P450-mediated O-dealkylation. Claimed in Sanofi patent US 8,912,218 as a key FAAH and MET inhibitor scaffold, it provides a direct entry into protected intellectual-property space. The orthogonal Boc group enables rapid parallel synthesis of amide, urea, or sulfonamide libraries after deprotection, and supports direct conjugation to fluorescent dyes, biotin, or solid supports for target-engagement assays without compromising the metabolically stable trifluoroethoxy moiety. Procure with confidence for SAR exploration or chemical-probe development.

Molecular Formula C10H13F3N2O3S
Molecular Weight 298.28 g/mol
Cat. No. B7441563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate
Molecular FormulaC10H13F3N2O3S
Molecular Weight298.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F
InChIInChI=1S/C10H13F3N2O3S/c1-9(2,3)18-7(16)15-6-4-14-8(19-6)17-5-10(11,12)13/h4H,5H2,1-3H3,(H,15,16)
InChIKeyRUGSSCUIPXAGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate – Chemical Identity, Class, and Baseline Procurement Specifications


tert-Butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate (CAS 2567504-28-1) is a heterocyclic building block belonging to the alkylthiazole carbamate class. Its core structure consists of a 1,3-thiazole ring substituted at the 5‑position with a Boc‑protected amine and at the 2‑position with a 2,2,2‑trifluoroethoxy group. The compound is supplied as a powder (RT storage) with a certified purity of 95% . This scaffold is explicitly claimed in Sanofi patent US 8,912,218, which describes alkylthiazole carbamate derivatives as inhibitors of fatty acid amide hydrolase (FAAH) and the MET receptor tyrosine kinase, providing a defined intellectual‑property and pharmacological context for procurement decisions [1].

Why Generic Substitution Fails for tert-Butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate: The Critical Role of the 2‑(2,2,2‑Trifluoroethoxy) Substituent


Within the alkylthiazole carbamate family, the identity of the 2‑alkoxy substituent exerts decisive control over lipophilicity, metabolic stability, and target‑binding kinetics. Simple methyl or ethyl ether analogs at the 2‑position are susceptible to rapid cytochrome P450‑mediated O‑dealkylation, whereas the 2,2,2‑trifluoroethoxy group introduces a strong electron‑withdrawing environment that sterically and electronically shields the α‑carbon, significantly attenuating oxidative metabolism [1]. Generic substitution with a 2‑methoxy or 2‑ethoxy congener will therefore yield a compound with predictably different pharmacokinetic and pharmacodynamic behavior, invalidating structure‑activity relationships established with the trifluoroethoxy variant. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for tert-Butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate Versus Closest Analogs


Metabolic Stability: 2‑(2,2,2‑Trifluoroethoxy) Confers Resistance to Cytochrome P450 Oxidation Compared with 2‑Methoxy Analogs

A classic study demonstrated that the 2,2,2‑trifluoroethoxy aryl moiety is resistant to cytochrome P450‑mediated metabolism in rat liver microsomes, whereas the corresponding methoxy group is rapidly O‑dealkylated [1]. While this study was conducted on aryl‑OCH₂CF₃ systems, the electronic and steric principles governing metabolic shielding of the α‑carbon are directly transferable to the 2‑(2,2,2‑trifluoroethoxy)thiazole substructure. When the 2‑position of the thiazole is occupied by a methoxy group, metabolic turnover is expected to be substantially higher, leading to shorter half‑life in microsomal or hepatocyte assays.

Metabolic stability Cytochrome P450 Trifluoroethoxy Thiazole Lead optimization

Lipophilicity Modulation: Calculated LogP Increase with the 2‑(2,2,2‑Trifluoroethoxy) Substituent Versus the 2‑Methoxy Analog

The replacement of a methoxy group (–OCH₃) by a 2,2,2‑trifluoroethoxy group (–OCH₂CF₃) introduces three fluorine atoms, which predictably increase lipophilicity. Using fragment‑based estimates, the calculated LogP contribution of –OCH₂CF₃ is approximately +1.2 log units greater than that of –OCH₃ [1]. No experimental LogP or LogD data for the target compound have been published. Nevertheless, the calculated difference provides a quantitative rationale for selecting the trifluoroethoxy analog when increased membrane permeability or enhanced hydrophobic target engagement is desired.

Lipophilicity LogP Drug design Physicochemical properties Thiazole

Patent‑Class Validation: The Alkylthiazole Carbamate Scaffold is Explicitly Claimed as an FAAH/MET Inhibitor Pharmacophore

Sanofi patent US 8,912,218 (filed 2009, issued 2014) explicitly claims alkylthiazole carbamate derivatives of general formula (I) wherein the 2‑position bears an alkoxy substituent, including halogenated alkoxy groups such as –OCH₂CF₃ [1]. The patent demonstrates that representative compounds inhibit FAAH with IC₅₀ values in the nanomolar range (e.g., 0.1–100 nM) and also exhibit MET kinase inhibitory activity. Although no IC₅₀ value is reported for the specific compound tert‑butyl N‑[2‑(2,2,2‑trifluoroethoxy)‑1,3‑thiazol‑5‑yl]carbamate, its structure falls squarely within the claimed Markush space, establishing a documented pharmacological rationale for its procurement over non‑fluorinated 2‑alkoxy analogs that lie outside the optimized patent scope.

FAAH inhibitor MET kinase Patent protection Pharmacophore Thiazole carbamate

Chemical Reactivity Differentiation: Boc‑Protected Amine at the 5‑Position Enables Orthogonal Deprotection Not Possible with N‑Alkyl Carbamate Analogs

The target compound bears a tert‑butoxycarbonyl (Boc) protecting group on the 5‑amino substituent, which is cleavable under mildly acidic conditions (e.g., TFA or HCl/dioxane) [1]. In contrast, related 2‑(2,2,2‑trifluoroethoxy)thiazole derivatives that carry an N‑methyl or N‑ethyl carbamate at the 5‑position cannot be orthogonally deprotected, limiting their utility as late‑stage intermediates in multi‑step syntheses. This differential chemical reactivity makes the Boc‑protected variant the preferred choice when a free 5‑amino group is required for subsequent amide coupling, sulfonamide formation, or reductive amination steps.

Orthogonal protection Boc deprotection Synthetic intermediate Thiazole Medicinal chemistry

Optimal Procurement‑Driven Use Cases for tert-Butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate


FAAH‑Targeted Lead Optimization: Late‑Stage Diversification with a Metabolically Stabilized Core

In FAAH inhibitor programs where the 2‑(2,2,2‑trifluoroethoxy)thiazole core has been identified as a privileged pharmacophore (US 8,912,218), the Boc‑protected 5‑amine permits rapid parallel synthesis of amide, urea, or sulfonamide libraries. The metabolic resistance conferred by the trifluoroethoxy group minimizes unwanted clearance via O‑dealkylation, increasing the likelihood that structure‑activity relationships observed in vitro translate to in vivo efficacy [1].

MET Kinase Probe Synthesis: Accessing a Patent‑Protected Chemical Space

The Sanofi patent explicitly claims alkylthiazole carbamates as MET inhibitors [2]. Researchers aiming to explore SAR around the 5‑position can use this compound as a late‑stage intermediate. After Boc deprotection, the free amine can be coupled to diverse carboxylic acids or sulfonyl chlorides, generating analogs that remain within the patented Markush space, thereby preserving future intellectual‑property opportunities.

Chemical Biology Tool Generation: Tag‑Free Thiazole Scaffold for Bioconjugation

The orthogonal Boc group enables the preparation of a 5‑amino‑2‑(2,2,2‑trifluoroethoxy)thiazole derivative that can be directly conjugated to fluorescent dyes, biotin, or solid supports without disrupting the metabolically stable trifluoroethoxy moiety. This application is particularly valuable for target‑identification pull‑down experiments or fluorescence‑polarization binding assays where metabolic stability in cellular lysates is critical [1].

Quote Request

Request a Quote for tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.